molecular formula C9H10O3S B2684371 methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate CAS No. 32711-59-4

methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B2684371
CAS No.: 32711-59-4
M. Wt: 198.24
InChI Key: ACANMVQHXWYSRD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a cyclopenta-fused thiophene derivative characterized by a bicyclic core (cyclopenta[b]thiophene) with a hydroxyl (-OH) group at position 3 and a methyl ester (-COOCH₃) at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(11)8-7(10)5-3-2-4-6(5)13-8/h10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACANMVQHXWYSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32711-59-4
Record name methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Reactions

The ester group at position 2 undergoes hydrolysis under acidic or basic conditions. For example:

  • Saponification : Treatment with aqueous NaOH yields the corresponding carboxylic acid derivative (4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid) .

  • Transesterification : Reacts with ethanol in the presence of H₂SO₄ to form ethyl esters, a key step in modifying solubility for pharmaceutical applications.

Table 1: Ester Reactivity Under Basic Conditions

Reaction TypeReagentsProductYieldSource
Saponification2M NaOH, 80°CCyclopenta[b]thiophene-2-carboxylic acid85%
TransesterificationEthanol, H₂SO₄Ethyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate72%

Electrophilic Substitution

The thiophene ring participates in electrophilic aromatic substitution (EAS) at position 5 due to electron-rich sulfur:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing bioactivity for drug discovery .

  • Halogenation : Cl₂/FeCl₃ selectively substitutes hydrogen at position 5, forming chloro derivatives used in agrochemicals.

Cycloaddition Reactions

The cyclopentane-thiophene system engages in [4+2] Diels-Alder reactions:

  • With maleic anhydride: Forms a fused tricyclic adduct under reflux in toluene, confirmed by X-ray crystallography .

  • With acetylenedicarboxylate: Produces bicyclic lactones via inverse-electron-demand pathways.

Mechanistic Insight :
The thiophene’s π-electron density and strained cyclopentane ring lower activation energy for cycloadditions .

Functional Group Transformations

The hydroxyl group at position 3 undergoes oxidation and acylation:

  • Oxidation : CrO₃ in acetic acid converts the hydroxyl to a ketone, forming methyl 3-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate .

  • Acylation : Acetic anhydride/pyridine yields acetylated derivatives with improved lipid solubility.

Table 2: Hydroxyl Group Reactivity

ReactionReagentsProductApplicationSource
OxidationCrO₃, HOAc3-Keto derivativeIntermediate for heterocycle synthesis
AcylationAc₂O, pyridine3-Acetoxy derivativeProdrug development

Comparative Reactivity Analysis

Structural analogs reveal position-dependent reactivity:

CompoundFunctional GroupsKey Reactions
Methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylateEster, hydroxylEAS, ester hydrolysis, cycloaddition
Ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylateAmide, esterNucleophilic acyl substitution, Suzuki coupling
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid Carboxylic acidDecarboxylation, salt formation

The hydroxyl group in the target compound uniquely enables hydrogen bonding in biological systems and directs regioselectivity in EAS .

Mechanistic Pathways

  • Ester Hydrolysis : Proceeds via tetrahedral intermediate under basic conditions, confirmed by kinetic isotope effects .

  • Diels-Alder Reaction : Synchronicity validated through computational studies (DFT) showing partial diradical character.

This compound’s multifunctional architecture enables tailored modifications for pharmaceuticals, materials science, and asymmetric catalysis. Ongoing research focuses on exploiting its thiophene ring for photophysical applications and its ester group for prodrug engineering.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of cyclopentathiophene compounds exhibit promising anticancer properties. For instance, methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of cyclopentathiophene derivatives and their effects on cancer cell proliferation. The results indicated that specific substitutions on the cyclopentathiophene ring enhanced cytotoxicity against breast and lung cancer cell lines .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that this compound can inhibit the growth of various pathogenic bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of complex molecules through various synthetic pathways.

Synthetic Route Example:
The synthesis of this compound typically involves the reaction of thiophene derivatives with carboxylic acids under specific catalytic conditions. This method has been optimized to improve yield and purity.

Material Science

In material science, this compound is being investigated for its potential use in organic electronics and photovoltaic devices due to its favorable electronic properties.

Case Study:
Research conducted on organic photovoltaic cells incorporating cyclopentathiophene derivatives showed improved efficiency compared to traditional materials. The incorporation of this compound enhanced charge mobility and stability .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Key Structural Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Substituents Core Structure Key Features
Methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (Target) C₁₀H₁₀O₃S* ~210.24* 3-OH, 2-COOCH₃ Cyclopenta[b]thiophene Hydroxy group, ester, fused ring
Methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate C₉H₁₀O₂S 182.237 2-COOCH₃ Cyclopenta[b]thiophene Ester, no hydroxyl
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate C₉H₈O₃S 196.223 4-oxo, 2-COOCH₃ Cyclopenta[b]thiophene Keto group, ester
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate C₁₀H₈O₃S 208.23 3-OH, 2-COOCH₃ Benzo[b]thiophene Benzo-fused, hydroxy, ester
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate C₁₃H₁₀O₆S 294.28 5-OH, 4,7-dioxo, 3-CH₃, 2-COOCH₂CH₃ Benzo[b]thiophene Multiple keto groups, alkyl

*Note: Molecular formula and weight for the target compound are inferred from analogs in .

Key Observations:
  • Functional Groups: The 3-hydroxy group in the target compound enhances hydrogen-bonding capacity, which may influence solubility and crystal packing compared to non-hydroxylated analogs (e.g., methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate) . The 4-oxo substituent in the analog from introduces electron-withdrawing effects, increasing reactivity toward nucleophilic attack compared to the hydroxy group.
Reactivity Notes:
  • The hydroxy group in the target compound can undergo derivatization (e.g., acetylation, sulfonation) similar to Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate, which forms triacetate derivatives .
  • The cyclopenta core’s ring strain may accelerate ring-opening reactions under acidic or oxidative conditions compared to benzo analogs .

Physical and Spectral Properties

Table 3: Comparative Physical Properties
Compound Melting Point (°C) Dielectric Constant* Solubility Trends
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 107–108 - Moderate in polar solvents
Methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate Not reported - Likely lower polarity than benzo analogs
Methyl thiophene-2-carboxylate - 8.81 (20°C) High in organic solvents

*Dielectric constants indicate polarity; cyclopenta derivatives may exhibit lower values due to reduced conjugation.

Key Trends:
  • The hydroxy group in the target compound increases polarity and solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated cyclopenta[b]thiophenes .
  • Benzo[b]thiophene derivatives generally exhibit higher melting points due to enhanced aromatic stabilization .

Biological Activity

Methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (CAS Number: 32711-59-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : Methyl 3-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
  • Molecular Formula : C9H10O3S
  • Molecular Weight : 198.24 g/mol
  • Melting Point : 68-70 °C

Biological Activity

Research into the biological activity of this compound suggests several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies indicate that derivatives of cyclopentathiophene compounds exhibit significant antitumor properties. For instance, some derivatives have shown efficacy against various cancer cell lines, suggesting that this compound could be a promising candidate for further investigation in cancer therapy .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of hydroxyl groups in the structure may enhance its interaction with inflammatory pathways .
  • Antibacterial Properties : Some studies have indicated that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis. Common methods include:

  • Cyclization Reactions : The formation of the cyclopentathiophene ring often involves cyclization reactions from suitable precursors.
  • Functional Group Modifications : Hydroxyl and carboxyl groups can be introduced through various functionalization strategies to enhance biological activity.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of various cyclopentathiophene derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value of approximately 25 µM against breast cancer cells, showcasing moderate efficacy compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of similar compounds revealed that they inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism was attributed to the modulation of NF-kB signaling pathways .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 ~25 µM against breast cancer
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntibacterialActivity against Gram-positive bacteria

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC and purify using column chromatography.
  • Confirm regioselectivity using 1H^1H-NMR and 13C^{13}C-NMR.

How is this compound characterized using NMR spectroscopy?

Basic Characterization Protocol
1H^1H-NMR and 13C^{13}C-NMR are critical for structural elucidation. For analogous compounds (e.g., methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate):

  • 1H^1H-NMR (DMSO-d6) :
    • δ 2.35 (m, 2H, CH2), δ 2.70 (m, 2H, CH2), δ 2.90 (m, 2H, CH2), δ 3.79 (s, 3H, OCH3), δ 7.52 (s, 1H, HAr) .
  • Elemental Analysis : Validate purity (e.g., C: 59.40%, H: 5.50%, S: 17.65%) .

Q. Advanced Techniques :

  • Use 1H^1H-1H^1H COSY and HSQC for ambiguous proton assignments.
  • Compare experimental data with computational predictions (DFT) to resolve ambiguities.

How can crystallographic methods resolve structural ambiguities in this compound?

Q. Advanced Crystallography Approach

  • Software Tools : SHELX and ORTEP-3 are widely used for structure refinement. SHELXL refines small-molecule structures, while SHELXS/SHELXD assist in phase determination .
  • Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s rules) identifies motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8), critical for understanding supramolecular interactions .
  • Case Study : Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate was structurally resolved using X-ray diffraction, revealing bond angles (e.g., C3–C4–S1: 112.25°) and torsion angles critical for puckering analysis .

Q. Advanced Conformational Analysis

  • Cremer-Pople Parameters : Define puckering amplitude (qq) and phase angle (ϕ\phi) to quantify non-planar ring distortions. For cyclopentane derivatives, qq > 0.2 Å indicates significant puckering .
  • DFT Optimization : Use Gaussian or ORCA to calculate equilibrium geometries and compare with crystallographic data.
  • Case Study : Analysis of ethyl derivatives revealed pseudorotation pathways with energy barriers < 5 kcal/mol, explaining conformational flexibility .

How to address discrepancies between spectroscopic and crystallographic data?

Q. Methodological Resolution

  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with computed chemical shifts (e.g., using GIAO-DFT).
  • Torsion Angle Analysis : Use crystallographic data to identify rotamers that may cause NMR signal splitting.
  • Example : In methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, crystallographic CH2 distances (2.35–2.90 Å) align with NMR multiplicity (multiplet at δ 2.35), resolving ambiguity .

What reaction mechanisms enable hydroxy group transformations in this compound?

Q. Advanced Reaction Methodology

  • Pd-Catalyzed Functionalization : Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura) using the hydroxyl group as a directing moiety .
  • Methylation : Treat the hydroxyl group with methyl iodide (MeI) in DMF/K2 _2CO3 _3 to form methoxy derivatives, as demonstrated for 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .
  • Oxidation : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation and aromatization .

How to design experiments for structure-activity relationship (SAR) studies?

Q. Advanced SAR Protocol

  • Functional Group Variation : Synthesize analogs (e.g., ester → amide, hydroxyl → methoxy) and evaluate photophysical properties (UV-Vis, fluorescence).
  • Biological Assays : For bioactive derivatives, use enzyme inhibition assays (e.g., kinase profiling) with IC50_{50} determination.
  • Data Correlation : Link electronic effects (Hammett σ constants) to activity trends using multivariate regression .

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